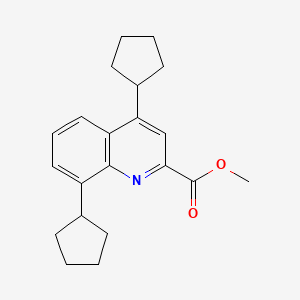
Methyl 4,8-dicyclopentylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their wide range of biological activities and industrial applications . This compound, with its distinct cyclopentyl substitutions, offers interesting chemical and biological properties that make it a subject of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,8-dicyclopentylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone derivatives with cyclopentanone in the presence of a catalyst, followed by esterification with methanol . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,8-dicyclopentylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline.
Scientific Research Applications
Methyl 4,8-dicyclopentylquinoline-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,8-dicyclopentylquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, but its quinoline core structure is known to play a crucial role in its biological activity .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure and wide-ranging applications in medicinal chemistry.
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Fluoroquinolones: A class of antibiotics derived from quinoline, widely used to treat bacterial infections.
Uniqueness: Methyl 4,8-dicyclopentylquinoline-2-carboxylate stands out due to its unique cyclopentyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
753487-57-9 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 4,8-dicyclopentylquinoline-2-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)19-13-18(15-9-4-5-10-15)17-12-6-11-16(20(17)22-19)14-7-2-3-8-14/h6,11-15H,2-5,7-10H2,1H3 |
InChI Key |
DMAJYLDKWIPLPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2C3CCCC3)C(=C1)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















